

Remdesivir-d4 certificate of analysis interpretation

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Compound of Interest

Compound Name: Remdesivir-d4

Cat. No.: B15126497

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An In-depth Technical Guide to Interpreting a **Remdesivir-d4** Certificate of Analysis

Introduction

A Certificate of Analysis (CoA) is a critical document that provides detailed quality control data for a specific batch of a chemical substance. For researchers, scientists, and drug development professionals utilizing **Remdesivir-d4**, a deuterated internal standard, a thorough understanding of its CoA is paramount. **Remdesivir-d4** is primarily intended for use as an internal standard for the quantification of Remdesivir in biological matrices by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[1] This guide provides a comprehensive overview of the typical data presented in a **Remdesivir-d4** CoA, details the experimental protocols used for its analysis, and offers insights into the interpretation of these results.

Summary of Quantitative Data

The quantitative data on a CoA for **Remdesivir-d4** is typically presented in a clear, tabular format to allow for easy assessment of the material's quality and suitability for its intended use.

Table 1: General Information

Parameter	Specification
Product Name	Remdesivir-d4
CAS Number	2738376-82-2[1][2]
Molecular Formula	C ₂₇ H ₃₁ D ₄ N ₆ O ₈ P[1][2]
Molecular Weight	606.6 g/mol [1][2]

Table 2: Physical and Chemical Properties

Parameter	Specification
Appearance	A solid[1]
Solubility	Soluble in DMSO, DMF, Methanol[1]
UV Maximum (λ _{max})	246 nm[3]

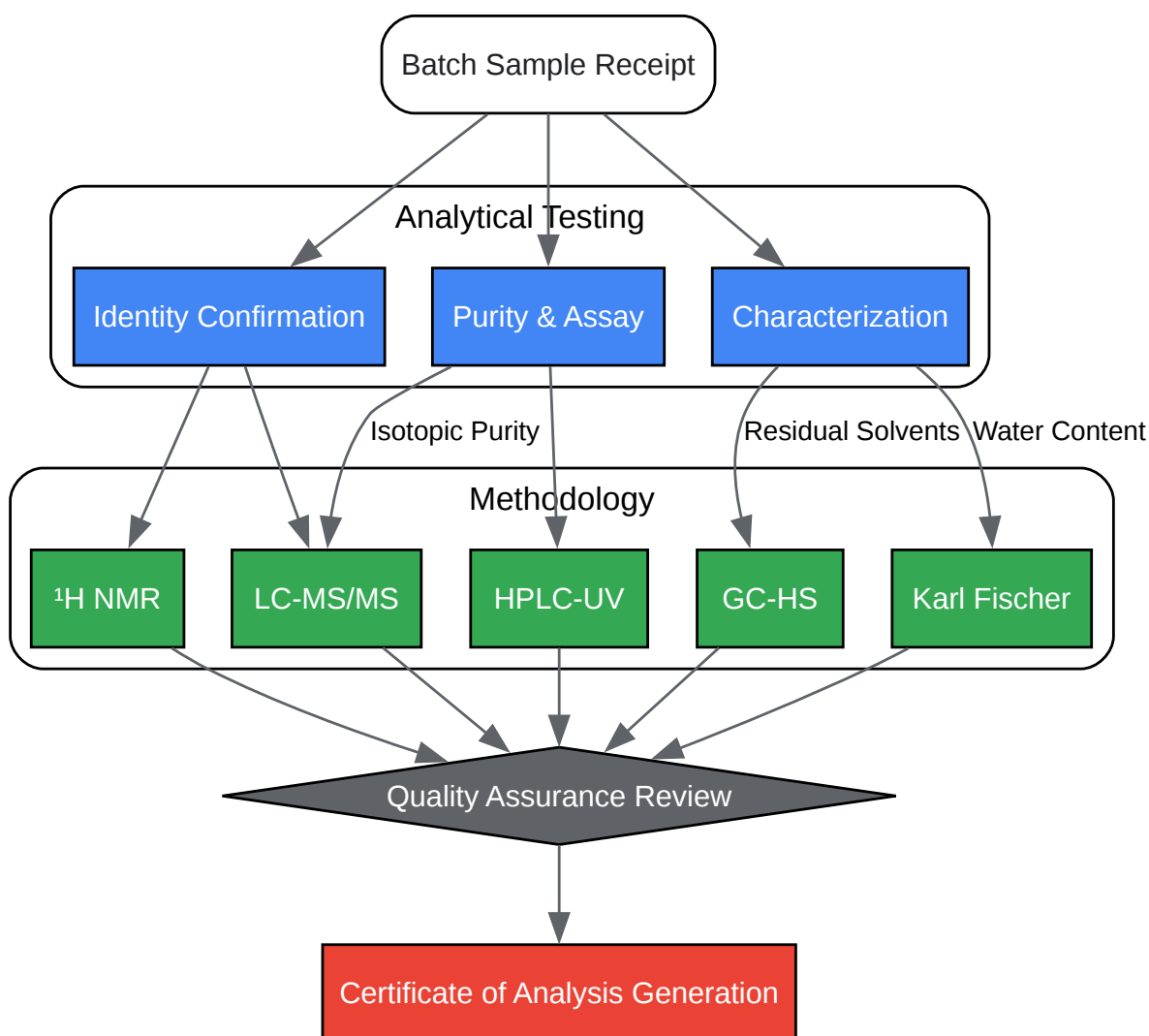
Table 3: Analytical Data Summary

Test	Method	Specification
Chemical Purity	HPLC	≥98%[4]
Isotopic Purity	LC-MS	≥99% deuterated forms (d ₁ -d ₄) [1][2]
Identity	¹ H NMR, LC-MS/MS	Conforms to structure
Residual Solvents	GC	Complies with specification[5]
Water Content	Karl Fischer	Complies with specification[5]

Visualizing Key Information

Diagrams are essential for visualizing complex information such as chemical structures and analytical workflows.

Caption: Chemical structure of Remdesivir with deuterated positions indicated for **Remdesivir-d4**.



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Caption: Logical workflow for the generation of a Certificate of Analysis for **Remdesivir-d4**.

Experimental Protocols

Detailed methodologies are crucial for researchers to understand how the analytical data was generated and to replicate or adapt methods for their own experiments.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the substance by separating it from any process-related impurities or degradation products.

- Instrumentation: An HPLC system equipped with a UV detector.[\[6\]](#)[\[7\]](#)
- Column: Inertsil ODS-3V or equivalent C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).[\[7\]](#)[\[8\]](#)
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (pH adjusted to ~3-4 with orthophosphoric acid). A typical composition is a 50:50 or 55:45 (v/v) ratio of acetonitrile to acidified water.[\[7\]](#)[\[8\]](#)
- Flow Rate: 1.0 - 1.2 mL/min.[\[6\]](#)[\[8\]](#)
- Injection Volume: 10 - 20 μ L.[\[6\]](#)[\[9\]](#)
- Detection: UV absorbance at approximately 246 nm.[\[3\]](#)[\[8\]](#)
- Column Temperature: Ambient or controlled at 40 °C.[\[9\]](#)
- Quantification: Purity is calculated based on the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS provides confirmation of the molecular weight and structure, and is the definitive technique for determining isotopic purity.

- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).[\[10\]](#)
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[\[10\]](#)
- Separation: A suitable C18 column is used for chromatographic separation prior to mass analysis.[\[10\]](#)

- Mass Analysis:
 - Full Scan: To confirm the molecular weight of **Remdesivir-d4** ($m/z \sim 607.6$ $[M+H]^+$).
 - Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored to confirm identity and quantify isotopic distribution. For example, a transition for Remdesivir is $m/z\ 603.3 \rightarrow 200.0$.[\[11\]](#)
- Isotopic Purity Calculation: The isotopic purity is determined by measuring the relative abundance of the deuterated species (d_4) compared to the partially deuterated (d_1, d_2, d_3) and non-deuterated (d_0) species.[\[12\]](#) High-resolution mass spectrometry can be used to resolve these isotopologs.[\[13\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H NMR is used to confirm that the chemical structure of the compound is consistent with that of Remdesivir.

- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).[\[14\]](#)
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6) or Methanol- d_4 .[\[14\]](#)[\[15\]](#)
- Analysis: The resulting spectrum is compared to a reference spectrum of Remdesivir. Key chemical shifts for Remdesivir include signals in the aromatic and alkene regions (e.g., 5.6-7.9 ppm).[\[16\]](#)
- Confirmation of Deuteration: The absence or significant reduction of proton signals at the specific sites of deuteration (the α -carbon and methyl group of the L-alanine moiety) confirms the successful isotopic labeling.[\[12\]](#)

Interpretation of Results

- Chemical Purity: High chemical purity (e.g., >98%) ensures that the vast majority of the material is **Remdesivir-d4** and not other chemical entities. This is crucial to prevent interference from impurities in the analytical assay.

- **Isotopic Purity:** High isotopic purity (e.g., $\geq 99\%$ d₁-d₄) is the most critical parameter for a deuterated internal standard.[1] Low isotopic purity, meaning a significant presence of the non-deuterated (d₀) form, can lead to an overestimation of the analyte concentration in unknown samples.[12]
- **Identity:** The combination of mass spectrometry and NMR data provides unambiguous confirmation that the material has the correct chemical structure and molecular weight, ensuring the correct standard is being used.
- **Residual Solvents and Water Content:** These are controlled to ensure the accurate weighing of the standard for the preparation of stock solutions. Significant amounts of residual solvent or water would lead to errors in the prepared standard concentration.[5]

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